4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features an allyl group and a brominated phenyl substituent, contributing to its unique chemical properties. Its molecular formula is , and it has been the subject of various studies due to its potential biological activities, particularly in antimicrobial and antifungal applications.
Source: The compound is available from various chemical suppliers and databases, including BenchChem and Sigma-Aldrich, which provide detailed specifications and safety data sheets.
Classification: 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol is classified as a thiazole derivative, specifically a triazole thiol. It is recognized for its potential as a pharmacologically active agent.
The synthesis of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
This synthetic route allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships for biological applications .
The molecular structure of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol can be described as follows:
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)Br
The compound features a triazole ring with:
This structural arrangement contributes to its reactivity and potential interactions with biological targets.
4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol can participate in several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .
The mechanism of action for 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol are crucial for understanding its behavior in different environments:
These properties influence the compound's stability, reactivity, and suitability for various applications .
The potential applications of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol span several fields:
The 1,2,4-triazole nucleus—a nitrogen-rich heterocyclic system—has cemented its status as a privileged scaffold in medicinal chemistry due to its exceptional capacity for molecular interactions and structural adaptability. This five-membered aromatic ring, containing three nitrogen atoms, exhibits remarkable metabolic stability and serves as a versatile pharmacophore capable of forming hydrogen bonds, π-π stacking interactions, and coordination bonds with biological targets. The scaffold's intrinsic polarity enhances water solubility, a critical factor in bioavailability, while its robust chemical nature resists enzymatic degradation in vivo [1] [8]. These properties collectively enable 1,2,4-triazole derivatives to traverse cellular membranes effectively and engage with diverse binding sites.
Biological Activity | Representative Agents | Clinical/Research Significance | |
---|---|---|---|
Antifungal | Fluconazole, Itraconazole | First-line therapy for systemic candidiasis and aspergillosis | |
Anticancer | Anastrozole, Letrozole | Aromatase inhibitors for hormone-receptor-positive breast cancer | |
Antiviral | Taribavirin (Viramidine) | Phase III trials for hepatitis C and respiratory viruses | |
Antibacterial/Antitubercular | Novel triazoloquinazolines | Activity against multidrug-resistant Mycobacterium tuberculosis | |
Anti-Alzheimer | Triazole-Schiff base hybrids | Multitarget inhibition of AChE, BChE, and hCA enzymes | [2] [4] |
The scaffold's clinical impact is exemplified by antifungal agents like fluconazole and itraconazole, which inhibit fungal cytochrome P450 enzymes, and anticancer drugs such as anastrozole, which suppresses estrogen synthesis. Beyond these established applications, recent research underscores the scaffold's versatility in addressing emerging therapeutic challenges. Triazole derivatives exhibit potent activity against drug-resistant tuberculosis strains through mechanisms involving cell wall disruption , while Schiff base hybrids demonstrate multitarget inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrases (hCAs)—enzymes critically involved in Alzheimer's disease pathology [2]. The structural plasticity of the triazole ring allows for strategic functionalization at the N1, C3, N4, or C5 positions, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, the incorporation of thione groups at C3 enhances interactions with metalloenzymes and redox-sensitive biological targets, broadening the scope to antiviral and antioxidant applications [4] [8].
The strategic design of 4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol (Chemical Formula: C₁₁H₁₀BrN₃S; InChIKey: IXKYFOJFVVHCED-UHFFFAOYSA-N) emerges from a systematic integration of pharmacophore elements known to enhance target engagement and selectivity. This compound exemplifies structure-function-driven innovation, incorporating three distinct moieties—each contributing specific electronic, steric, or reactive properties to optimize interactions with biological targets:
Thiol Group (-SH) at C3 Position: This moiety functions as a potent zinc-binding group (ZBG) and nucleophile, enabling covalent interactions with cysteine residues in enzyme active sites. The thiol group's dual capability—acting as a hydrogen bond donor/acceptor and participating in disulfide exchange reactions—makes it invaluable for inhibiting metalloenzymes like carbonic anhydrases (CAs) and glutathione S-transferases (GSTs). Its electrophilic character is further modulated by the adjacent triazole ring, enhancing reactivity toward thiol-seeking biological targets [10] [4].
3-Bromophenyl Substituent at C5 Position: The bromine atom at the meta-position of the phenyl ring introduces substantial steric bulk and electron-withdrawing effects. This design enhances π-π stacking with hydrophobic pockets in enzyme binding sites (e.g., the cholinergic gorge of AChE) while providing a halogen bond donor capability to interact with carbonyl oxygens or π-systems. The meta placement specifically avoids linear conjugation, reducing metabolic oxidation compared to para-substituted analogs [7] [2].
Allyl Group (-CH₂-CH=CH₂) at N4 Position: The allyl moiety confers conformational flexibility and moderate hydrophobicity, facilitating penetration through lipid bilayers. Its unsaturated bond offers a site for metabolic transformation or further chemical elaboration (e.g., epoxidation for covalent inhibition). The electron-donating nature of the allyl group balances the electron-withdrawing effects of the bromophenyl ring, optimizing the compound's electronic profile for target binding [9].
Table 2: Functional Group Contributions to Target Selectivity
Structural Element | Electronic/Steric Properties | Target Interactions |
---|---|---|
Thiol (-SH) at C3 | Nucleophilic, H-bond donor/acceptor | Covalent binding to cysteines in GSTO1; Zinc coordination in hCA |
3-Bromophenyl at C5 | Halogen bonding, steric bulk | Hydrophobic pocket occupancy in AChE; Halogen bonds with backbone |
Allyl group at N4 | Flexible hydrophobicity, π-orbital | Membrane penetration; Secondary interactions via π-alkyl bonding |
This molecular architecture positions the compound as a covalent inhibitor with tunable reactivity. The thiol group, activated by the electron-deficient triazole ring, facilitates nucleophilic attack on electrophilic residues in targets like glutathione S-transferase omega 1 (GSTO1), a key enzyme in oxidative stress response pathways. Importantly, regioisomerism plays a critical role: the specific positioning of the allyl group at N4 (rather than N1) prevents steric clashes with protein residues, while the 3-bromophenyl orientation optimizes binding pocket occupancy [10]. Computational studies confirm that this arrangement minimizes off-target interactions—particularly with non-thiol-containing enzymes—enhancing selectivity for disease-relevant proteins implicated in cancer, neurodegeneration, and infectious diseases [2] [10].
Compound Name | Chemical Structure Summary | |
---|---|---|
4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol | C₁₁H₁₀BrN₃S with allyl-N4, 3-BrPh-C5, thiol-C3 | |
Fluconazole | Bis-triazolyl propanol derivative | |
Anastrozole | Triazole-containing aromatase inhibitor | |
Letrozole | Triazole-based anticancer agent | |
Taribavirin (Viramidine) | Triazole nucleoside analog | |
Novel triazole-Schiff base hybrids | Multitarget enzyme inhibitors for Alzheimer's | [2] [4] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3